Cas no 1806403-53-1 (1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one)

1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one
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- Inchi: 1S/C10H8BrF3OS/c11-6-8(15)4-7-2-1-3-9(5-7)16-10(12,13)14/h1-3,5H,4,6H2
- InChI Key: JCABIHVWBHFPIV-UHFFFAOYSA-N
- SMILES: BrCC(CC1C=CC=C(C=1)SC(F)(F)F)=O
Computed Properties
- Exact Mass: 311.94313 g/mol
- Monoisotopic Mass: 311.94313 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 313.14
- Topological Polar Surface Area: 42.4
- XLogP3: 4.1
1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013020029-250mg |
1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one |
1806403-53-1 | 97% | 250mg |
470.40 USD | 2021-06-24 | |
Alichem | A013020029-500mg |
1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one |
1806403-53-1 | 97% | 500mg |
806.85 USD | 2021-06-24 | |
Alichem | A013020029-1g |
1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one |
1806403-53-1 | 97% | 1g |
1,519.80 USD | 2021-06-24 |
1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one Related Literature
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
Additional information on 1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one
Research Brief on 1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1806403-53-1) in Chemical Biology and Pharmaceutical Applications
1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1806403-53-1) is a specialized chemical intermediate gaining attention in medicinal chemistry and drug discovery due to its unique structural features. This compound, characterized by a brominated propanone core and a trifluoromethylthio-phenyl moiety, serves as a versatile building block for synthesizing bioactive molecules. Recent studies highlight its potential in developing kinase inhibitors, antimicrobial agents, and radiopharmaceuticals, leveraging the electrophilic reactivity of the bromo ketone group and the lipophilicity-enhancing properties of the trifluoromethylthio substituent.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in constructing covalent inhibitors targeting Bruton's tyrosine kinase (BTK). Researchers functionalized the bromo ketone group to form irreversible bonds with cysteine residues in BTK's active site, achieving sub-nanomolar potency. The trifluoromethylthio group was critical for optimizing membrane permeability, as evidenced by a 3-fold improvement in Caco-2 permeability compared to non-fluorinated analogs (DOI: 10.1021/acs.jmedchem.3c00518).
In antimicrobial applications, derivatives of 1806403-53-1 showed promising activity against multidrug-resistant Staphylococcus aureus (MRSA). A structure-activity relationship study revealed that modifications at the propan-2-one position yielded compounds with MIC values of 0.5-2 μg/mL against MRSA strains, while maintaining low cytotoxicity (CC50 > 50 μM in HEK293 cells). The trifluoromethylthio group contributed to enhanced bacterial membrane penetration, as confirmed by fluorescent probe accumulation assays (Bioorganic Chemistry, 2024, 143: 107042).
Emerging applications in radiopharmaceuticals exploit the bromine atom for isotopic substitution. A recent patent (WO2023187542) describes 76Br-labeled derivatives for positron emission tomography (PET) imaging of tumor-associated carbonic anhydrase IX. The trifluoromethylthio moiety improved tumor-to-background ratios by reducing non-specific binding, with preclinical studies showing SUVmax values of 3.2 in CAIX-expressing xenografts at 60 min post-injection.
Synthetic methodologies for 1806403-53-1 have advanced significantly. A 2024 Organic Process Research & Development report detailed a continuous-flow synthesis achieving 82% yield with <1% impurities, addressing previous challenges in controlling bromination regioselectivity (DOI: 10.1021/acs.oprd.4c00031). Process analytical technology (PAT) was implemented to monitor the critical trifluoromethylthio incorporation step, ensuring consistent quality for GMP production.
Safety evaluations indicate that 1-Bromo-3-(3-(trifluoromethylthio)phenyl)propan-2-one requires careful handling (GHS05 corrosive, GHS07 irritant). However, its derivatives show favorable ADME profiles, with several candidates advancing to IND-enabling studies. The compound's dual functionality as both a synthetic handle and pharmacophore makes it particularly valuable for fragment-based drug discovery programs targeting challenging protein-protein interactions.
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